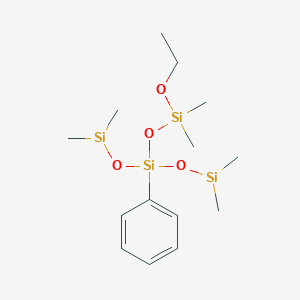
CID 70671245
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane is an organosilicon compound characterized by its unique structure, which includes a phenyl group, multiple methyl groups, and a trisiloxane backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with dimethylchlorosilane in the presence of a catalyst such as platinum. The reaction is carried out under controlled conditions to ensure the formation of the desired trisiloxane structure. The process may involve multiple steps, including hydrolysis and condensation reactions, to achieve the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various siloxanes, silanols, and substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon materials and as a reagent in various organic transformations.
Biology: The compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its stability and biocompatibility.
Industry: The compound is employed in the production of high-performance coatings, adhesives, and sealants, benefiting from its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane exerts its effects involves interactions with various molecular targets. The compound’s siloxane backbone allows it to form stable bonds with other silicon-based materials, enhancing the properties of the resulting products. The phenyl and ethoxy groups contribute to the compound’s reactivity and compatibility with different substrates, facilitating its use in diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyltris(dimethylsiloxy)silane
- Vinyltris(dimethylsiloxy)silane
- Trimethylsiloxysilane
Uniqueness
Compared to similar compounds, 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane stands out due to its specific combination of functional groups, which impart unique chemical properties. The presence of the phenyl group enhances its stability and reactivity, while the ethoxy group provides additional versatility in chemical reactions. This makes it particularly valuable in applications requiring both stability and reactivity.
Propiedades
Fórmula molecular |
C14H28O4Si4 |
|---|---|
Peso molecular |
372.71 g/mol |
InChI |
InChI=1S/C14H28O4Si4/c1-8-15-21(6,7)18-22(16-19(2)3,17-20(4)5)14-12-10-9-11-13-14/h9-13H,8H2,1-7H3 |
Clave InChI |
ZQVSBCGZDWGMEE-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


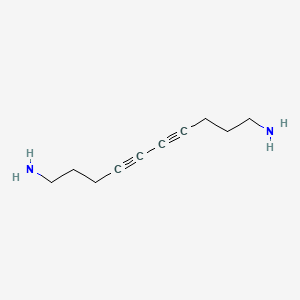
![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
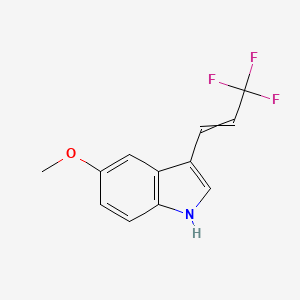
![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)
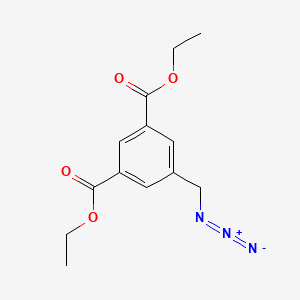
![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
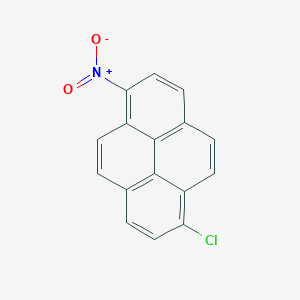
![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)

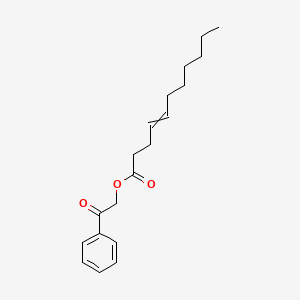
![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)

